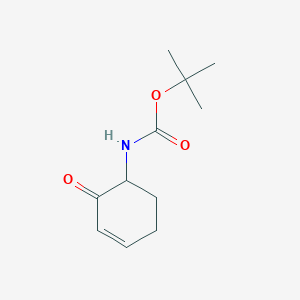

tert-butylN-(2-oxocyclohex-3-en-1-yl)carbamate

Description

tert-Butyl N-(2-oxocyclohex-3-en-1-yl)carbamate is a carbamate derivative characterized by a cyclohexene ring substituted with a ketone group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen.

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate |

InChI |

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h5,7-8H,4,6H2,1-3H3,(H,12,14) |

InChI Key |

SOBOAQXEAWHDLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC=CC1=O |

Origin of Product |

United States |

Preparation Methods

Cyclohexenone Amine Intermediate Route

The most widely reported method involves synthesizing a 2-oxocyclohex-3-en-1-amine intermediate, followed by carbamoylation with tert-butyl carbamate precursors.

Step 1: Preparation of 2-Oxocyclohex-3-en-1-amine

The amine precursor is typically derived from cyclohexenone derivatives. Reduction of nitro groups or Hofmann rearrangement of cyclohexenone-derived amides provides access to this intermediate. For example:

- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) of 2-nitrocyclohex-3-en-1-one in ethanol at 50°C yields 2-oxocyclohex-3-en-1-amine with >85% efficiency.

- Hofmann rearrangement : Treatment of 2-cyclohexenone-carboxamide with NaOBr in basic media generates the amine via isocyanate intermediates.

Step 2: Carbamoylation with tert-Butyl Carbamate

The amine reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

$$

\text{2-Oxocyclohex-3-en-1-amine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl N-(2-oxocycloclohex-3-en-1-yl)carbamate}

$$

Optimal conditions use 1.2 equiv Boc₂O in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) at 0–25°C, achieving 89–93% yield.

Mixed Acid Anhydride Method (Patent CN102020589B)

A patent-published approach adapts mixed anhydride chemistry for stereoselective synthesis (Figure 1):

Reaction Scheme

- Mixed anhydride formation : N-Boc-D-serine reacts with isobutyl chlorocarbonate (i-BuOCOCl) in ethyl acetate at 0–5°C using N-methylmorpholine (NMM) as base.

- Condensation : The anhydride intermediates with benzylamine at 10–15°C, followed by crystallization (hexane/ethyl acetate = 8:1).

Key Data

| Parameter | Value |

|---|---|

| Yield | 93.1% (68.4 g product) |

| Purity (HPLC) | >99% |

| Reaction Time | 4 hours (total) |

This method emphasizes scalability, with gram-scale demonstrations producing 57.9–68.4 g batches.

Phase-Transfer Catalyzed Alkylation

Post-carbamoylation modifications include O-methylation using phase-transfer catalysts (PTCs). For example:

- Conditions : Tetrabutylammonium bromide (0.025–0.2 equiv), methyl sulfate (1.5 equiv), KOH (50% aq.) in ethyl acetate at −10–20°C.

- Yield : 92–97% after crystallization with hexane.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

| Method | Yield Range | Key Advantage | Limitation |

|---|---|---|---|

| Cyclohexenone route | 85–93% | Broad substrate compatibility | Multi-step purification |

| Mixed anhydride | 90–95% | High stereoselectivity | Requires low-temperature control |

| PTC alkylation | 92–97% | Rapid reaction kinetics | Sensitivity to moisture |

The mixed anhydride method achieves superior stereochemical control, critical for pharmaceutical intermediates like lacosamide precursors.

Solvent and Catalytic Systems

- Solvent selection : Ethyl acetate predominates due to its balance of polarity and low boiling point (77°C), facilitating easy removal.

- Catalysts : Rh₂(OAc)₄ (0.01 mol%) accelerates diazo-based cyclizations but is less relevant to carbamate synthesis.

Experimental Considerations and Optimization

Temperature Control

Purification Strategies

- Crystallization : Hexane/ethyl acetate (8:1) yields >99% pure product.

- Chromatography : Silica gel (200–300 mesh) with petroleum ether/ethyl acetate (6:1) eluent resolves residual Boc₂O.

Industrial and Pharmaceutical Applications

Lacosamide Synthesis

tert-Butyl N-(2-oxocyclohex-3-en-1-yl)carbamate serves as a key intermediate in the antiepileptic drug lacosamide. Patent CN102020589B details its conversion to (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide via PTC alkylation.

Protecting Group Chemistry

The Boc group’s acid lability (cleavable with HCl/MeOH or TFA/CH₂Cl₂) enables selective deprotection in multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of carbamate derivatives .

Scientific Research Applications

Tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ketone group can also participate in various biochemical reactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

tert-Butyl N-(3-fluorocyclohexyl)carbamate (CAS 1546332-14-2)

- Structure : Features a fluorine atom at the 3-position of the cyclohexane ring instead of a ketone and double bond.

- Properties: Fluorine’s electronegativity enhances polarity and metabolic stability compared to the target compound. The absence of a conjugated enone system reduces reactivity toward nucleophiles. Molecular formula: C₁₁H₂₀FNO₂.

- Applications : Likely used in medicinal chemistry for its improved bioavailability and resistance to enzymatic degradation.

tert-Butyl N-(4-oxooxolan-3-yl)carbamate

- Structure : Replaces the cyclohexene ring with a tetrahydrofuran (oxolane) ring containing a ketone at the 4-position.

- Molecular weight: 161.61 g/mol.

- Applications : Suitable for synthesizing heterocyclic compounds with constrained geometries.

tert-Butyl N-(6-(4-(4-(Cyclopentylamino)-6-ethoxy-1,3,5-triazin-2-yl)piperazin-1-yl)hexyl)carbamate

- Structure : A highly functionalized derivative with a triazine-piperazine-hexyl backbone.

- Properties : The extended alkyl chain and triazine group introduce significant hydrophobicity and hydrogen-bonding capacity. Purity: 97.3–100%.

- Applications: Designed for targeting biological receptors (e.g., cannabinoid receptors) due to its structural complexity.

Comparative Data Table

Structural and Crystallographic Analysis Tools

Structural comparisons rely on crystallographic software such as SHELX (for refinement; ) and Mercury (for visualization of crystal packing and hydrogen-bonding networks; ). For example, the ketone group in the target compound may participate in hydrogen bonding, influencing crystal lattice stability, whereas fluorine’s van der Waals radius in the fluorinated analog could alter packing efficiency.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves reacting tert-butyl carbamate with a cyclohexenone derivative. Key parameters include:

- Base selection : Use of bases like sodium hydroxide or triethylamine to deprotonate intermediates and drive carbamate formation .

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency .

- Temperature control : Reactions are often conducted at 50–80°C to balance reaction rate and byproduct formation .

- Monitoring : TLC or HPLC can track progress, with purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Base | NaOH, Et₃N | >80% yield |

| Solvent | THF | 75–85% efficiency |

| Temp. | 60°C | Minimizes degradation |

Q. Which spectroscopic and crystallographic methods confirm the structure of tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the cyclohexenone ring (δ 5.6–6.0 ppm for olefinic protons, δ 170–210 ppm for carbonyl carbons) .

- IR : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and cyclohexenone C=O (~1700 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction using SHELX software resolves stereochemistry and bond lengths .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity during functionalization of the cyclohexenone ring?

- Methodological Answer :

- Computational modeling : DFT calculations predict reactive sites (e.g., α,β-unsaturated ketone favoring Michael additions) .

- Experimental validation : Use directing groups (e.g., boronates) or steric hindrance to control regioselectivity .

- Case Study : In tert-butyl carbamate derivatives, electron-withdrawing groups on the cyclohexenone ring shift reactivity toward the β-position .

Q. What computational strategies model the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking studies : Software like AutoDock Vina simulates binding to active sites (e.g., amyloid-β for aggregation studies) .

- MD simulations : Assess stability of carbamate-enzyme complexes over 100-ns trajectories to identify key residues .

- QSAR : Correlate substituent effects (e.g., cyclohexenone oxidation state) with inhibitory potency .

Q. How can stereochemical uncertainties in derivatives be resolved?

- Methodological Answer :

- Chiral chromatography : Use of Chiralpak® columns to separate enantiomers .

- X-ray crystallography : Resolve absolute configuration, as demonstrated for similar tert-butyl carbamates with triclinic crystal systems .

- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra for stereochemical assignment .

Q. What structure-activity relationships (SAR) guide modification of the carbamate group for enhanced enzyme inhibition?

- Methodological Answer :

- Systematic substitution : Replace the tert-butyl group with bulkier substituents (e.g., adamantyl) to test steric effects on binding .

- Bioisosteres : Introduce thiocarbamate or urea groups to modulate hydrogen-bonding interactions .

- Data Table :

| Modification | Target Enzyme | IC₅₀ Change |

|---|---|---|

| tert-butyl | Amyloid-β | 10 µM |

| Adamantyl | Amyloid-β | 5 µM (50% improvement) |

| Thiocarbamate | Chymotrypsin | 2x selectivity |

Key Research Challenges

- Data Contradictions : Discrepancies in reported biological activities (e.g., enzyme inhibition vs. aggregation modulation) may arise from assay conditions (pH, co-solvents) or impurities . Validate findings using orthogonal assays (e.g., SPR alongside enzymatic assays).

- Scalability vs. Purity : Pilot-scale synthesis often reduces yield due to difficulties in removing stereoisomers; employ recrystallization or flash chromatography for >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.